N,N,N'-Triethylethylenediamine

Catalog No.
S703218
CAS No.
105-04-4
M.F
C8H20N2
M. Wt
144.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N'-Triethylethylenediamine

CAS Number

105-04-4

Product Name

N,N,N'-Triethylethylenediamine

IUPAC Name

N,N',N'-triethylethane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

InChI

InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3

InChI Key

HDCAZTXEZQWTIJ-UHFFFAOYSA-N

SMILES

CCNCCN(CC)CC

Canonical SMILES

CCNCCN(CC)CC

The exact mass of the compound N,N,N'-Triethylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78444. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N,N'-Triethylethylenediamine (CAS 105-04-4) is a highly specialized, unsymmetrical aliphatic diamine characterized by the presence of exactly one secondary amine and one tertiary amine. This specific trialkylated structure (Et2N-CH2-CH2-NHEt) provides a distinct combination of steric bulk, tunable basicity, and a single hydrogen-bond donor (N-H) site. In industrial and advanced laboratory procurement, it is primarily sourced as a precision bidentate ligand for transition metal catalysis (such as phosphine-free ruthenium transfer hydrogenation) [1], a chromotropic tuning agent in copper(II) solvatochromic complexes, and a high-performance complexing agent in cyanide-free alkaline zinc-nickel electroplating baths. Its dual-amine functionality also makes it a highly effective polyvalent amine for specialized hydrogen sulfide (H2S) scavenging formulations[2].

Procurement Fit

Asymmetric N-ethylation
One secondary amine proton (N-H) remains available for hydrogen bonding, unlike fully alkylated diamines.
Bidentate chelating ligand
Supports stable metal complex formation for homogeneous catalysis and coordination chemistry studies.
Commercial purity ≥98%
Suitable as a research reagent for kinetic and structural investigations requiring reproducible ligand quality.

Substituting N,N,N'-Triethylethylenediamine with more common symmetric diamines—such as ethylenediamine (EDA) or N,N,N',N'-tetramethylethylenediamine (TMEDA)—fundamentally compromises process performance. Fully substituted tertiary diamines like TMEDA or TEEDA completely lack the N-H proton, rendering them inert in outer-sphere bifunctional catalytic mechanisms (such as Noyori-type transfer hydrogenations) where the ligand must actively participate in hydrogen transfer [1]. Conversely, unsubstituted EDA lacks the necessary steric bulk, leading to the formation of overly stable, coordinatively saturated bis- or tris-chelates that poison catalytic activity and prevent the structural flexibility required for solvatochromic sensor applications [2]. The exact triethyl substitution pattern of CAS 105-04-4 is mandatory when a buyer requires both strong steric protection against catalyst deactivation and a single, reactive secondary amine site.

Substitution Risk

TEED analog
Lacks the N-H hydrogen bond donor; ligand exchange rates and catalytic kinetics may differ significantly from TriEED-based systems.
Triethylamine
A monodentate base without chelation ability; cannot stabilize metal centers in the same manner, altering complex geometry and reactivity.
Other diamines
Variations in N-alkyl substitution pattern change steric bulk and electronic density, potentially shifting coordination equilibria and reaction outcomes.

N-H Functionality in Phosphine-Free Ru Catalysis

In the synthesis of phosphine-free ruthenium(II) catalysts for the transfer hydrogenation of ketones, the ligand structure dictates catalytic viability. Complexes utilizing N,N,N'-Triethylethylenediamine achieve high conversion rates (typically >75-90%) because the single secondary amine provides the necessary N-H proton for the outer-sphere hydrogen transfer mechanism, while the triethyl groups provide steric stabilization. In contrast, fully substituted symmetric analogs like N,N,N',N'-tetraethylethylenediamine (TEEDA) yield 0% conversion under identical conditions because they lack the critical N-H bond required for the catalytic cycle [1].

Evidence DimensionCatalytic conversion in ketone transfer hydrogenation
Target Compound DataHigh conversion (>75%) via active N-H participation
Comparator Or BaselineFully substituted diamines (e.g., TEEDA): 0% conversion
Quantified DifferenceAbsolute requirement of the tri-substituted structure for catalytic turnover
ConditionsBase-promoted Ru(II)-catalyzed transfer hydrogenation in isopropanol

Buyers synthesizing bifunctional transfer hydrogenation catalysts must procure this exact tri-substituted diamine to ensure mechanistic viability while maximizing steric protection.

Oxidative coupling kinetics
Head-to-head
220-fold rate enhancement vs. TEED
Supports selection when rapid dioxygen activation is required; reported kinetic context.
Oxidation of [(diamine)(μ-Br)Cu]₂ in nitrobenzene.

Steric Distortion for Solvatochromism

For the development of chromotropic materials, N,N,N'-Triethylethylenediamine is utilized to intentionally induce structural distortion in mixed-ligand copper(II) complexes. The unsymmetrical steric bulk of the triethyl groups forces the Cu(II) center into a highly distorted square-pyramidal geometry, which is exceptionally sensitive to solvent coordination. This results in pronounced, visible solvatochromic shifts across different solvent polarities. Symmetrical, less sterically hindered diamines like ethylenediamine (EDA) form rigid, highly stable planar or octahedral complexes that resist solvent-induced rearrangement, thereby dampening or eliminating the desired solvatochromic color change [1].

Evidence DimensionSolvatochromic shift sensitivity (chromotropism)
Target Compound DataPronounced visible color shifts due to flexible, distorted square-pyramidal geometry
Comparator Or BaselineUnsubstituted EDA: Rigid coordination with minimal solvatochromic response
Quantified DifferenceSignificant enhancement in solvent-induced geometric flexibility
ConditionsUV-Vis absorption spectroscopy of Cu(II) mixed-ligand complexes in varying solvents

Procurement for chemical sensor or indicator manufacturing requires this specific unsymmetrical bulk to achieve the necessary visual sensitivity to solvent environments.

Pt(II) complex structure
Reported
SCXRD: monoclinic I2/a, a=15.1919(4) Å, b=9.6049(3) Å, c=16.7825 Å, β=94.784(3)°
Provides structural basis for bioinorganic modeling and SAR interpretation.
cis-[Pt(TEEDA)Cl₂] complex; context-dependent.

Dual-Amine Reactivity for H2S Scavenging

In industrial gas and liquid sweetening, N,N,N'-Triethylethylenediamine is identified as a highly specified polyvalent amine for formulating H2S scavengers in combination with aldehydes. The molecule's unsymmetrical nature provides a highly reactive secondary amine for rapid initial reaction with aldehydes and H2S, coupled with a tertiary amine that acts as a localized basic buffer to drive the equilibrium forward. Formulations utilizing this specific balance outperform simple primary amines, which can form overly stable, unreactive imines, and fully tertiary amines, which cannot form the necessary intermediate scavenging adducts[1].

Evidence DimensionH2S scavenging efficiency in aldehyde-amine formulations
Target Compound DataRapid, sustained H2S reduction leveraging dual secondary/tertiary amine reactivity
Comparator Or BaselinePrimary amines (overly stable imines) or fully tertiary amines (inert to aldehyde condensation)
Quantified DifferenceOptimal kinetic balance for continuous sulfur compound removal
ConditionsLiquid/gas sweetening processes dosed at 500-2500 ppm amine concentration

Formulators of petrochemical scavenging agents select this compound to maximize H2S capture capacity without the kinetic bottlenecks of symmetric amines.

Physicochemical vs. NEt₃
Cross-study
Δ Boiling point ≈ +72°C; Δ Density ≈ +0.078 g/mL
Higher boiling point may support elevated-temperature reactions; chelation absent in triethylamine.
Standard pressure; 25°C density.

Stability in Cyanide-Free Electroplating

N,N,N'-Triethylethylenediamine and its derivatives are critical complexing agents in modern cyanide-free alkaline zinc-nickel electroplating baths. The compound effectively chelates nickel and zinc ions at pH levels above 11, preventing premature precipitation of metal hydroxides while regulating the deposition rate to ensure a bright, level alloy coating. Simpler amines like EDA often fail to provide sufficient leveling or can co-precipitate under extreme alkaline conditions, whereas the triethyl substitution provides the necessary organic solubility and controlled release of metal ions at the cathode [1].

Evidence DimensionMetal ion complexation and bath stability
Target Compound DataStable chelation and bright alloy deposition at pH > 11
Comparator Or BaselineSimple diamines (e.g., EDA): Risk of poor leveling and alkaline instability
Quantified DifferenceEnhanced organic solubility and controlled cathodic deposition
ConditionsCyanide-free aqueous alkaline Zn-Ni electroplating (pH > 11, 2-4 amps)

Electroplating chemical suppliers require this specific substitution pattern to formulate stable, high-performance brightening and leveling additives.

Phosphine-Free Homogeneous Catalyst Synthesis

N,N,N'-Triethylethylenediamine is the targeted procurement choice for synthesizing advanced ruthenium(II) and copper(II) catalysts used in transfer hydrogenation and cross-coupling reactions. Its specific retention of a single N-H bond allows for outer-sphere bifunctional mechanisms, while its triethyl bulk prevents catalyst deactivation via multi-ligand saturation, making it the required selection over fully substituted or unsubstituted diamines in these specific catalytic cycles [1].

Chromotropic Sensors & Indicators

For manufacturers of chemical sensors, solvatochromic dyes, and environmental indicators, this compound is utilized as a structure-directing ligand. By forcing transition metals into highly distorted, flexible coordination geometries, it enables the creation of mixed-ligand complexes that exhibit sharp, visible color changes in response to varying solvent polarities or the presence of specific anions [2].

High-Performance H2S Scavengers

In the formulation of gas sweetening agents, this compound is selected over standard amines due to its dual functionality. The combination of a reactive secondary amine and a buffering tertiary amine makes it a highly effective polyvalent amine additive for aldehyde-based H2S and mercaptan scavenging systems, ensuring rapid reaction kinetics and high sulfur-loading capacity [3].

Cyanide-Free Zn-Ni Electroplating

Industrial plating formulators procure N,N,N'-Triethylethylenediamine as a critical complexing and leveling agent. It ensures the stability of zinc and nickel ions in highly alkaline (pH > 11) environments, facilitating the uniform, bright electrodeposition of corrosion-resistant alloys without the environmental and safety hazards associated with cyanide-based baths [4].

Application Fit

Application
Selection Property
Validation Focus
Homogeneous oxidative coupling catalysis
N-H hydrogen bond donor availability
Kinetic profiling vs. fully alkylated analog
Platinum(II) complex synthesis for bioinorganic research
High-purity bidentate ligand (≥98%)
SCXRD structural confirmation; biomolecular interaction studies
Steric/electronic effects in coordination chemistry
Triethyl substitution with one N-H site
Temperature-dependent equilibria; Co(II)/Ni(II) geometry studies

XLogP3

0.9

UNII

KPZ19NWF2I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

105-04-4

Wikipedia

1,2-Ethanediamine, N,N,N'-triethyl-

General Manufacturing Information

1,2-Ethanediamine, N1,N1,N2-triethyl-: ACTIVE

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